molecular formula C12H25NO3 B2966176 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine CAS No. 1220178-01-7

4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine

Cat. No.: B2966176
CAS No.: 1220178-01-7
M. Wt: 231.336
InChI Key: ANKCOHZEHZJMHB-UHFFFAOYSA-N
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Description

4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine is a chemical compound with the molecular formula C12H25NO3. It is a piperidine derivative characterized by the presence of a 2-(2-(2-methoxyethoxy)ethoxy)ethyl group attached to the nitrogen atom of the piperidine ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine typically involves the reaction of piperidine with 2-(2-(2-methoxyethoxy)ethoxy)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-(2-(2-methoxyethoxy)ethoxy)ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the 2-(2-(2-methoxyethoxy)ethoxy)ethyl group can influence the compound’s solubility, bioavailability, and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)morpholine
  • 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)pyrrolidine
  • 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)azepane

Uniqueness

4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the piperidine ring and the 2-(2-(2-methoxyethoxy)ethoxy)ethyl group provides a balance of hydrophilicity and lipophilicity, making it a versatile intermediate for various applications.

Properties

IUPAC Name

4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3/c1-14-8-9-16-11-10-15-7-4-12-2-5-13-6-3-12/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKCOHZEHZJMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220178-01-7
Record name 4-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)piperidine
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